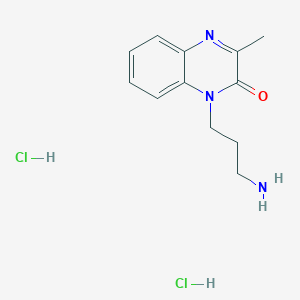

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

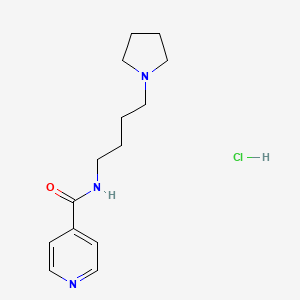

The compound “1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring structure made of two benzene rings fused with a pyrazine ring . The presence of the 3-aminopropyl group suggests that this compound might have additional reactivity due to the presence of the amine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline core, with a 3-aminopropyl group attached. The presence of the dihydrochloride indicates that the compound is likely a salt, with the two chloride ions balancing the charge of the protonated amines .Chemical Reactions Analysis

As a quinoxaline derivative, this compound might participate in various chemical reactions. The amine group can act as a nucleophile in reactions, or it can be protonated to form a positively charged ammonium group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a quinoxaline derivative, it’s likely to be a solid at room temperature. The presence of the amine group might make it somewhat soluble in water, especially if it’s present as a salt .Scientific Research Applications

Pharmacological Activities

The compound is part of a larger class of compounds known as tetrahydroisoquinolines, which have been extensively studied for their diverse therapeutic activities. Tetrahydroisoquinolines, including 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride, have been recognized for their potential in drug discovery, particularly in the areas of cancer treatment and central nervous system (CNS) disorders. The therapeutic scope of these compounds also extends to various infectious diseases, indicating their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective and Antidepressant Properties

Some tetrahydroisoquinolines exhibit neuroprotective, antiaddictive, and antidepressant-like activities, as demonstrated in animal models of central nervous system disorders. The compound may share similar properties, given its structural similarities to other members of the tetrahydroisoquinoline class. These compounds' therapeutic effects are believed to be associated with the modulation of monoaminergic systems in the brain, inhibition of MAO-dependent oxidation, and reduction of glutamatergic system activity, all contributing to their neuroprotective and therapeutic potential (Antkiewicz‐Michaluk, Wąsik & Michaluk, 2018).

Molecular Mechanisms in Drug Synthesis

The compound's molecular structure is indicative of its potential involvement in the synthesis of various drugs. Its structure is related to a privileged scaffold found in natural compounds, which has been utilized in the synthesis of drugs targeting diverse therapeutic areas, from metabolic disorders to cardiovascular diseases. The structural versatility and biological activities associated with this class of compounds underscore their significance in drug synthesis and pharmacological research (Fusco & Sannicolo, 1978).

Future Directions

properties

IUPAC Name |

1-(3-aminopropyl)-3-methylquinoxalin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-4-7-13)11-6-3-2-5-10(11)14-9;;/h2-3,5-6H,4,7-8,13H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSALUWXEIWDOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2627314.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)

![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)

![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate](/img/structure/B2627326.png)

![2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile](/img/structure/B2627332.png)

![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)

![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)

![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-3-methylbenzene](/img/structure/B2627336.png)